molecular formula C20H21F3N2O4 B504618 3,4-dimethoxy-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide CAS No. 341934-25-6

3,4-dimethoxy-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide

Cat. No.: B504618
CAS No.: 341934-25-6
M. Wt: 410.4g/mol
InChI Key: JBULUBYTCYNMKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-dimethoxy-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide: is a complex organic compound that features a benzamide core substituted with methoxy groups, a morpholine ring, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide typically involves multi-step organic reactions. One common route includes:

    Formation of the Benzamide Core: The starting material, 3,4-dimethoxybenzoic acid, is converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.

    Amidation Reaction: The acid chloride is then reacted with 2-(morpholin-4-yl)-5-(trifluoromethyl)aniline in the presence of a base such as triethylamine (TEA) to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy groups can undergo oxidation to form corresponding quinones.

    Reduction: The nitro group (if present in derivatives) can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution can occur at the benzene ring, particularly at positions ortho and para to the methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenating agents like bromine (Br₂) in the presence of a Lewis acid such as iron(III) bromide (FeBr₃).

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of the morpholine ring and trifluoromethyl group can enhance binding affinity and specificity.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional groups.

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets. The morpholine ring can interact with enzyme active sites or receptor binding pockets, while the trifluoromethyl group can enhance lipophilicity and membrane permeability. These interactions can modulate biological pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-dimethoxy-N-[2-(morpholin-4-yl)ethyl]aniline
  • 3,4-dimethoxy-N-[2-(morpholin-4-yl)phenyl]benzamide

Uniqueness

Compared to similar compounds, 3,4-dimethoxy-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide is unique due to the presence of the trifluoromethyl group, which can significantly alter its chemical and biological properties. This group can enhance metabolic stability, binding affinity, and overall efficacy in various applications.

Properties

CAS No.

341934-25-6

Molecular Formula

C20H21F3N2O4

Molecular Weight

410.4g/mol

IUPAC Name

3,4-dimethoxy-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide

InChI

InChI=1S/C20H21F3N2O4/c1-27-17-6-3-13(11-18(17)28-2)19(26)24-15-12-14(20(21,22)23)4-5-16(15)25-7-9-29-10-8-25/h3-6,11-12H,7-10H2,1-2H3,(H,24,26)

InChI Key

JBULUBYTCYNMKL-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)N3CCOCC3)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)N3CCOCC3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.